molecular formula C17H16Cl2N4O2S2 B2631590 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-49-1

4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No.: B2631590
CAS No.: 338421-49-1
M. Wt: 443.36
InChI Key: VDOVXPYZTVLLCT-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorobenzylsulfanyl group and a 4-chlorobenzenesulfonamide moiety. Such compounds are of significant interest in medicinal chemistry due to the bioactivity associated with the –N–C–S unit and sulfonamide groups, which are known to exhibit antimicrobial, anti-inflammatory, and antioxidant properties . The synthesis of similar triazole-sulfonamide hybrids often involves cyclization reactions and functionalization of the triazole ring, as described in crystallographic studies .

Properties

IUPAC Name

4-chloro-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2S2/c1-23-16(10-20-27(24,25)15-8-6-14(19)7-9-15)21-22-17(23)26-11-12-2-4-13(18)5-3-12/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOVXPYZTVLLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide (CAS No. 338421-49-1) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16Cl2N4O2S2
  • Molecular Weight : 443.37 g/mol
  • Structure : The compound features a benzene sulfonamide core with a triazole ring and a chlorobenzyl sulfanyl group.

Biological Activity Overview

The biological activities of sulfonamide derivatives, including the compound , often involve interactions with various biological targets. Here are some key areas of interest:

Antimicrobial Activity

Sulfonamides are primarily known for their antimicrobial properties. Research indicates that derivatives similar to 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide exhibit significant antibacterial effects against various pathogens.

Cardiovascular Effects

A study by Figueroa-Valverde et al. (2023) explored the impact of benzene sulfonamides on cardiac perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain sulfonamide derivatives could significantly reduce coronary resistance and alter perfusion pressure, suggesting potential cardiovascular benefits or risks associated with these compounds .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Calcium Channel Modulation : Some studies indicate that sulfonamides may act as calcium channel inhibitors, affecting vascular smooth muscle contraction and potentially influencing blood pressure regulation .
  • Enzyme Inhibition : The triazole moiety may interact with specific enzymes involved in metabolic pathways, leading to altered biochemical responses in targeted cells.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedBiological EffectMethodology
Figueroa-Valverde et al. (2023)4-(2-aminoethyl)-benzenesulfonamideDecreased coronary resistanceIsolated rat heart model
Shao et al. (2012)Various sulfonamide derivativesCalcium channel inhibitionDocking studies
Zhang et al. (2015)Benzene sulfonamidesAntimicrobial activityIn vitro assays

Pharmacological Applications

The potential applications of 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide in pharmacology include:

  • Antibacterial Treatments : Its structure suggests efficacy against bacterial infections.
  • Cardiovascular Therapeutics : Its effects on coronary resistance may position it as a candidate for cardiovascular drugs.

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic Parameters

Compound Space Group a (Å) b (Å) c (Å) β (°) Reference
Target Compound (Inferred) P21/c ~10.6 ~12.2 ~14.9 ~107
4-Methyl Analog () P21/c 10.6294 12.2394 14.9673 106.863
N-[(E)-2-Chlorobenzylidene] Derivative P21/n 9.672 11.340 15.296 94.45

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